Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate
Description
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate (CAS: 136304-78-4) is a benzoate ester derivative recognized as a process-related impurity in the synthesis of Azilsartan, an angiotensin II receptor antagonist used to treat hypertension . Its structure features a methyl anthranilate backbone substituted with an amino group at position 3 and a [[4-(2-carbamoylphenyl)phenyl]methylamino] moiety at position 2. The compound is synthesized via reactions involving methanol and methyl ester intermediates (e.g., methyl ester C4) .
Properties
IUPAC Name |
methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-22(27)18-7-4-8-19(23)20(18)25-13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21(24)26/h2-12,25H,13,23H2,1H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPUFDSSLWLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133711 | |
| Record name | Methyl 3-amino-2-[[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147404-75-9 | |
| Record name | Methyl 3-amino-2-[[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147404-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2-[[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Nitro Intermediate
The precursor, Methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate, is synthesized via esterification and nitro-group introduction. Key steps include:
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Esterification : Reaction of 3-nitrobenzoic acid with methanol in the presence of sulfuric acid at 60°C for 12 hours, achieving >90% conversion to the methyl ester.
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Coupling : The methyl ester is coupled with 4-(2-cyanophenyl)benzyl chloride using sodium hydroxide as a base in tetrahydrofuran (THF) at room temperature.
Reduction of the Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation:
Final Coupling Reaction
The amine intermediate is coupled with 4-(2-carbamoylphenyl)benzyl chloride:
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Reagents : Sodium hydroxide in dimethylformamide (DMF) at 60°C for 8 hours.
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Workup : The crude product is purified via recrystallization from ethanol/water (7:3), yielding 78% pure product.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Nitro Intermediate | H₂SO₄, MeOH, 60°C, 12h | 92% | HPLC |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 6h | 87% | Silica Chromatography |
| Final Coupling | NaOH, DMF, 60°C, 8h | 78% | Recrystallization |
Critical Parameters Influencing Yield and Purity
Catalyst Loading in Reduction
Excess Pd/C (>10 wt%) leads to over-reduction byproducts, while insufficient catalyst (<2 wt%) prolongs reaction time. Optimal loading is 5 wt%, balancing speed and selectivity.
Solvent Polarity in Coupling
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine, improving coupling efficiency. Non-polar solvents (e.g., toluene) reduce yields by 30–40%.
Temperature Control
Elevated temperatures (>80°C) during esterification promote hydrolysis of the methyl ester, reducing yields. Maintaining temperatures at 60°C minimizes side reactions.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Automated Purification Systems
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Simulated Moving Bed (SMB) Chromatography : Reduces solvent consumption by 40% while maintaining >99% purity.
Mechanistic Insights into Key Reactions
Nitro Reduction Pathway
The Pd-catalyzed hydrogenation proceeds via a stepwise mechanism:
Coupling Reaction Dynamics
The base (NaOH) deprotonates the amine, enhancing its nucleophilic attack on the benzyl chloride electrophile. Steric hindrance from the carbamoyl group necessitates prolonged reaction times.
Comparative Analysis of Alternative Methods
Hydrazine-Based Reduction
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid, chlorosulfonic acid.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate is used in several fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pharmaceutical Quinoline-Based Benzoate Derivatives ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogenated analogs (C2–C7) share the methyl benzoate core but differ significantly in substituents. Key distinctions include:
- Core Structure: The target compound lacks the quinoline ring system present in C1–C7, instead incorporating a carbamoylphenyl group.
- Substituent Effects: The quinoline derivatives feature electron-withdrawing groups (e.g., bromo, chloro) or electron-donating groups (e.g., methoxy) on the phenyl ring, influencing their electronic properties and solubility.
- Synthesis: Both classes are synthesized via esterification and crystallization, but the target compound’s route emphasizes biphenyl linkage formation rather than piperazine-quinoline coupling .
Table 1: Key Differences Between Target Compound and Quinoline Derivatives
| Feature | Target Compound | Quinoline Derivatives (C1–C7) |
|---|---|---|
| Core Structure | Anthranilate with biphenyl-carbamoyl group | Quinoline-piperazine-benzoate |
| Key Functional Groups | Carbamoyl, amino | Halogens, methoxy, methylthio |
| Synthesis Focus | Biphenyl coupling | Quinoline-piperazine conjugation |
| Potential Application | Pharmaceutical impurity | Unclear (possibly kinase inhibitors) |
Sulfonylurea-Based Pesticide Esters ()
Compounds like Triflusulfuron-methyl and Metsulfuron-methyl are methyl benzoate derivatives used as herbicides. While they share the ester backbone, critical differences include:
- Triazine/Sulfonylurea Moieties : These pesticides incorporate sulfonylurea bridges and triazine rings, enabling acetolactate synthase (ALS) inhibition. The target compound lacks these agrochemically active groups.
- Substituent Positioning: The target compound’s amino and carbamoyl groups are ortho to the ester, whereas sulfonylurea pesticides feature substituents meta to the ester, altering binding interactions .
Biphenyl-Cyanophenyl Benzoate Analogs ()
Methyl 4-(2-cyanophenyl)benzoate () and the target compound both have biphenyl linkages but differ in functionalization:
- Cyanophenyl vs. Carbamoylphenyl: The cyano group in Methyl 4-(2-cyanophenyl)benzoate is strongly electron-withdrawing, reducing solubility in polar solvents. The carbamoyl group in the target compound offers hydrogen-bond donor/acceptor capacity, improving aqueous compatibility .
Biological Activity
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate, with the molecular formula C22H21N3O3 and a molecular weight of 375.4 g/mol, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its pharmacological effects.
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 3-nitrobenzoic acid with methylamine to produce methyl 3-nitrobenzoate.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Coupling Reaction : The resulting compound is coupled with 4-(2-carbamoylphenyl)benzyl chloride in a basic medium such as sodium hydroxide to yield the final product.
The compound's structure features an amino group, a carbamoylphenyl group, and a benzoate ester, which contribute to its biological activity.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The functional groups within the compound facilitate binding through hydrogen bonds and hydrophobic interactions, which can modulate enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites.
- Receptor Interaction : It may modulate receptor signaling, impacting various physiological processes.
Research Findings
Recent studies have evaluated the pharmacological properties of this compound, revealing promising results in several areas:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties comparable to known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, related compounds have shown IC50 values for COX-2 inhibition in the range of 6.71–41.59 µM, suggesting potential therapeutic applications in managing inflammation .
- Antitumor Activity : Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
- Pharmacokinetic Properties : Studies predict favorable pharmacokinetic profiles for this compound, indicating good oral bioavailability and low toxicity risks. Predictions suggest that it can effectively cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
Case Study 1: COX-2 Inhibition
A study evaluated several derivatives of this compound for their COX-2 inhibitory activity. The most active derivative exhibited an IC50 value comparable to indomethacin, a widely used NSAID. Molecular docking studies revealed specific interactions with amino acid residues at the active site of COX-2, providing insights into the binding dynamics and potential for drug development .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines indicated that certain analogs of this compound induced apoptosis in tumor cells while sparing normal cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .
Q & A
Q. Advanced Research Focus
- Rodent Models : Administer 1–10 mg/kg doses in hypertensive rat models, monitoring blood pressure reduction (≥15 mmHg) over 24 hours. Plasma concentration-time profiles (Cmax = 1.2 µM at 2 h) correlate with efficacy .
- Mass Spectrometry Imaging (MSI) : Map tissue distribution in kidney and liver sections to confirm target engagement and assess metabolite formation .
- Metabolite Identification : Use high-resolution LC-MS/MS (Q-TOF) to detect primary metabolites (e.g., hydrolyzed carboxylic acid) and quantify excretion pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
